molecular formula C19H22Cl2N6O B195293 Imidocarb hydrochloride CAS No. 5318-76-3

Imidocarb hydrochloride

カタログ番号: B195293
CAS番号: 5318-76-3
分子量: 421.3 g/mol
InChIキー: MLRXMTYSQKIKAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidocarb hydrochloride is a synthetic antiprotozoal agent primarily used in veterinary medicine to treat infections caused by Babesia and Theileria species. Its chemical structure features an imidazoline core, and it exists as a dihydrochloride salt (CAS 27885-92-3) with a melting point of 370°C (decomposition) . The compound is soluble in dilute acetic acid and can be detected via thin-layer chromatography (Rf 0.03) and high-performance liquid chromatography (C18RP column) .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Imidocarb Hydrochloride involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • 2-(3-Nitrophenyl)imidazoline
  • 2-(3-Aminophenyl)imidazoline Hydrochloride
  • This compound

科学的研究の応用

Veterinary Medicine

1.1 Treatment of Parasitic Infections

Imidocarb hydrochloride is predominantly employed in the treatment of infections caused by protozoan parasites, such as Babesia and Theileria species, which affect horses and dogs. It is particularly effective against equine piroplasmosis, a disease caused by Theileria equi and Babesia caballi. In clinical studies, imidocarb has shown a high efficacy rate in eliminating these infections compared to other treatments like tetracycline hydrochloride, which had a significantly lower success rate (25% versus 81%) in treating ehrlichiosis in dogs .

1.2 Dosage and Administration

The typical dosage for this compound in horses is 2.4 mg/kg administered intramuscularly. Studies have demonstrated that this dosage effectively clears infections while monitoring for potential side effects such as hepatotoxicity and gastrointestinal disturbances .

Pharmacokinetics and Toxicology

2.1 Pharmacokinetic Studies

Research has focused on understanding the pharmacokinetics of this compound to optimize its use in treating parasitic infections. For instance, a study on horses revealed that after administration, the drug's concentration peaked within hours, with detectable levels persisting for several days .

2.2 Toxicological Concerns

Despite its efficacy, this compound is associated with adverse effects, including hepatotoxicity and gastrointestinal issues. A study highlighted the need for hepatoprotective agents to mitigate liver damage during treatment . Additionally, case reports have documented instances of severe gastrointestinal reactions following administration, necessitating careful monitoring during treatment .

Research Applications

3.1 Mechanism of Action Studies

This compound's mechanism of action involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine at neuromuscular junctions, which can disrupt parasite motility and lifecycle stages. This characteristic makes it a valuable tool for researchers studying parasite biology both in vitro and in vivo.

3.2 Development of New Antiparasitic Drugs

The ongoing investigation into imidocarb's mechanism has implications for developing new antiparasitic drugs. By understanding how imidocarb interacts with cellular targets, researchers aim to identify novel compounds that can overcome resistance issues observed with existing treatments.

Case Studies

4.1 Efficacy in Clinical Settings

A clinical study involving dogs treated for ehrlichiosis demonstrated that this compound administered at 5-7 mg/kg intramuscularly twice at 14-day intervals was highly effective, with 81% of cases showing complete resolution . This contrasted sharply with tetracycline treatments that were less effective.

4.2 Adverse Effects Documented

In another case study involving an eight-year-old mare diagnosed with piroplasmosis, administration of imidocarb led to severe gastrointestinal distress and cecocolic intussusception shortly after treatment . This highlights the importance of monitoring for adverse effects following administration.

Summary Table of Key Findings

Application Area Details
Primary Use Treatment of protozoan infections (e.g., Babesia, Theileria)
Efficacy Rate 81% success in treating ehrlichiosis compared to 25% with tetracycline
Typical Dosage 2.4 mg/kg intramuscularly for horses; 5-7 mg/kg intramuscularly for dogs
Adverse Effects Hepatotoxicity; gastrointestinal disturbances; potential severe reactions documented
Research Focus Mechanism of action studies; development of new antiparasitic drugs

類似化合物との比較

Functional Analogues: Antiprotozoal Agents

Amicarbalide

  • Chemical Class : Diamidine derivative.
  • Indication: Used against Trypanosoma brucei infections.
  • Efficacy : In mice, amicarbalide's curative effect is hindered by polyamines like spermidine, suggesting a shared susceptibility to host metabolic interference .
  • Key Difference : Unlike imidocarb, amicarbalide lacks reported efficacy against Babesia spp. in livestock.

Parvaquone

  • Chemical Class: Hydroxynaphthoquinone.
  • Indication : Targets Babesia equi in horses.
  • Efficacy : A single 20 mg/kg dose reduces acute parasitemia but fails to eliminate infections, leading to relapse .
  • Key Difference : Parvaquone acts faster (parasite reduction within 24 hours) but has a narrower spectrum compared to imidocarb .

Imidocarb Dipropionate

  • Chemical Class : Dipropionate salt of imidocarb (CAS 55750-06-6).
  • Indication : Effective against Babesia bigemina in cattle at unspecified dosages .
  • Key Difference : The dipropionate formulation may offer prolonged activity due to slower absorption, whereas the hydrochloride salt is more water-soluble .

Structural Analogues: Hydrochloride Salts

Amiloride Hydrochloride

  • Chemical Class : Pyrazine-carbonylguanidine.
  • Indication : Potassium-sparing diuretic in human medicine.
  • Key Difference : Despite shared hydrochloride salt formulation, amiloride lacks antiparasitic activity and targets renal ion channels .

Iberdomide Hydrochloride

  • Chemical Class: Immunomodulatory imide (C25H27N3O5·HCl).
  • Indication : Investigated for autoimmune diseases and cancer.

Data Tables

Table 1: Efficacy and Dosage Comparison

Compound Target Pathogen Effective Dosage (mg/kg) Efficacy Outcome Reference
Imidocarb Hydrochloride Babesia ovis (sheep) 1.2 100% clearance
Imidocarb (unspecified) Babesia equi (horse) 4.0 Ineffective for chronic infections
Parvaquone Babesia equi (horse) 20.0 Acute parasitemia reduction
Imidocarb Dipropionate Babesia bigemina (cattle) Not specified Clinical recovery

Table 2: Chemical and Toxicological Properties

Property This compound Amicarbalide Parvaquone
Molecular Weight Not provided Not provided Not provided
Solubility Soluble in dilute acetic acid Unknown Lipophilic
Toxicity High-dose mortality in sheep Polyamine interference Relapse risk
Formulation Stability Stable as dihydrochloride Unknown Light-sensitive

生物活性

Imidocarb hydrochloride, a carbanilide derivative, is primarily known for its antiprotozoal activity, particularly against various protozoan infections in veterinary medicine. This article explores its biological activity, mechanisms of action, pharmacokinetics, case studies, and relevant research findings.

Imidocarb exhibits multiple mechanisms of action that contribute to its efficacy against protozoan parasites:

  • Inhibition of Inositol Uptake : Imidocarb blocks the entry of inositol into erythrocytes infected with Babesia, leading to the starvation of the parasite .
  • Anticholinesterase Activity : It reversibly inhibits acetylcholinesterase, resulting in increased levels of acetylcholine at synapses, which can affect both the host and the parasite .
  • Interference with Polyamines : The drug's effect on Trypanosoma brucei suggests that it may interfere with the production or utilization of polyamines, essential for the growth and survival of these parasites .

Pharmacokinetics

The pharmacokinetic profile of imidocarb has been studied in various animal species:

  • Absorption and Distribution : After intramuscular administration, imidocarb is rapidly absorbed. For instance, in sheep and goats, it was detectable in plasma within 10 minutes post-administration .
  • Elimination : The elimination half-life varies by species, with detectable plasma concentrations maintained for up to 48 hours in some cases. It follows a two-compartment model with rapid distribution followed by slower elimination phases .
ParameterSheepGoats
Absorption Time10 min10 min
Detectable Duration48 hours48 hours
Elimination ModelTwo-compartmentTwo-compartment

Efficacy Against Protozoan Infections

Imidocarb has shown significant efficacy in treating various protozoal infections. A study comparing imidocarb dipropionate to tetracycline hydrochloride for treating canine ehrlichiosis revealed:

  • Efficacy Rates : Imidocarb eliminated infection in 81% of cases compared to only 25% for tetracyclines .
  • Side Effects : Most dogs experienced transient side effects post-administration of imidocarb, while tetracycline required dosage adjustments due to adverse reactions .

Case Study 1: Canine Ehrlichiosis

A clinical trial at the University of Nairobi demonstrated that imidocarb was significantly more effective than tetracycline in treating naturally occurring ehrlichiosis in dogs. Dogs receiving imidocarb showed a marked improvement in clinical signs and a higher rate of infection clearance.

Case Study 2: Hepatozoon Canis Infection

In a mixed infection case involving Hepatozoon canis, treatment with doxycycline and imidocarb resulted in both clinical and parasitological cure. This highlights imidocarb's utility beyond just Babesia infections .

Case Study 3: Intestinal Complications

A report documented a case of cecocolic intussusception following imidocarb administration in a horse treated for piroplasmosis. The horse exhibited severe abdominal discomfort and diarrhea shortly after treatment, raising concerns about potential gastrointestinal side effects associated with imidocarb use .

Q & A

Basic Research Questions

Q. How should in vivo experimental models be designed to evaluate the efficacy of imidocarb hydrochloride against protozoan infections?

  • Methodological Guidance :

  • Model Selection : Use validated animal models (e.g., Babesia ovis in sheep or Trypanosoma brucei in mice) to replicate target infections. Ensure species-specific dosing aligns with prior studies (e.g., 2.5 mg/kg in sheep for B. ovis ).
  • Endpoint Criteria : Monitor parasitemia reduction, survival rates, and relapse periods post-treatment. Include control groups (untreated and placebo-treated) to isolate drug effects .
  • Data Collection : Use microscopy for parasite quantification and biochemical assays to assess host toxicity (e.g., liver/kidney function markers) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for powder handling to prevent inhalation.
  • Waste Disposal : Follow institutional guidelines for cytotoxic waste, as imidocarb may exhibit residual bioactivity .

Q. How can researchers validate analytical methods for detecting this compound in biological matrices?

  • Methodological Guidance :

  • Sample Preparation : Employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate imidocarb from plasma/tissue homogenates.
  • Instrumentation : Use HPLC-MS/MS for high sensitivity and specificity. Calibrate with spiked samples to establish linearity (e.g., 0.1–10 µg/mL) and recovery rates (>85%) .
  • Cross-Validation : Compare results with alternative methods (e.g., ELISA) to confirm accuracy .

Advanced Research Questions

Q. How can contradictory efficacy data for this compound in different host species be resolved?

  • Methodological Guidance :

  • Variable Control : Investigate host-specific factors such as metabolic pathways (e.g., cytochrome P450 activity) and polyamine concentrations, which may antagonize imidocarb’s action .
  • Dose-Response Studies : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing regimens across species .
  • Mechanistic Studies : Use RNA sequencing to compare drug-induced gene expression changes in parasites infecting different hosts .

Q. What experimental strategies optimize this compound’s pharmacokinetics in target tissues?

  • Methodological Guidance :

  • Formulation Adjustments : Test lipid-based carriers or nanoemulsions to enhance bioavailability and prolong half-life .
  • Tissue Distribution Analysis : Use radiolabeled imidocarb (e.g., ^14C) in autoradiography studies to map drug accumulation in organs like the liver and spleen .
  • Protein Binding Assays : Evaluate plasma protein binding (%) to predict free drug availability using equilibrium dialysis .

Q. How should researchers address discrepancies in this compound’s reported mechanism of action?

  • Methodological Guidance :

  • Target Validation : Apply CRISPR-Cas9 to knockout putative drug targets (e.g., protozoan dihydrofolate reductase) and assess resistance development .
  • Omics Integration : Combine proteomics (to identify drug-bound proteins) and metabolomics (to trace disrupted pathways) for mechanistic insights .
  • In Silico Modeling : Use molecular docking to predict imidocarb’s interaction with enzymes and compare results across computational platforms .

Q. Data Reporting & Reproducibility

Q. What are the critical elements for documenting this compound experiments to ensure reproducibility?

  • Methodological Guidance :

  • Detailed Protocols : Specify batch numbers, solvent purity, and equipment calibration in the Methods section (e.g., "Imidocarb dipropionate, ≥98%, Sigma-Aldrich Lot #XXXX") .
  • Raw Data Sharing : Deposit chromatograms, dose-response curves, and statistical code in repositories like Figshare or Zenodo .
  • Negative Results : Report failed experiments (e.g., lack of efficacy in a model) to prevent publication bias .

Q. Ethical & Regulatory Considerations

Q. How can researchers align imidocarb studies with ethical guidelines for animal trials?

  • Methodological Guidance :

  • 3Rs Compliance : Apply Replacement (cell cultures where possible), Reduction (statistical power analysis to minimize sample size), and Refinement (analgesia for invasive procedures) .
  • Institutional Approval : Submit protocols to ethics committees, emphasizing humane endpoints (e.g., euthanasia at 20% weight loss) .

特性

IUPAC Name

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O.2ClH/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRXMTYSQKIKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27885-92-3 (Parent)
Record name Imidocarb hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005318763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30201240
Record name Imidocarb hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5318-76-3
Record name Imidocarb hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005318763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidocarb hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDOCARB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCC1V76AH8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。